methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-2-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Palladium on carbon or other hydrogenation catalysts are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored as a scaffold for developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Shares a similar core structure but with different functional groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have been studied for their potential as fibroblast growth factor receptor inhibitors.
Uniqueness
Methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and carboxylate ester functionality contribute to its versatility in chemical reactions and potential therapeutic applications.
Properties
CAS No. |
1260385-39-4 |
---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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